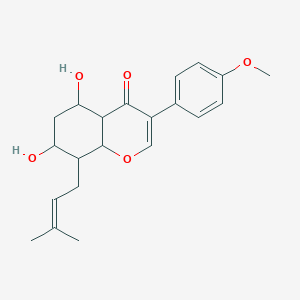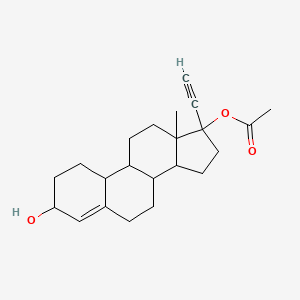
5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of flavonoids, which are widely recognized for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of appropriate phenolic compounds followed by cyclization and prenylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: It is used in the development of new materials, pharmaceuticals, and nutraceuticals.
Mécanisme D'action
The mechanism of action of 5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and regulate gene expression. These effects are mediated through its ability to scavenge free radicals, chelate metal ions, and interact with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
- 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one stands out due to its unique structural features, such as the specific positioning of hydroxyl and methoxy groups, and the presence of a prenylated side chain. These structural differences contribute to its distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O5/c1-12(2)4-9-15-17(22)10-18(23)19-20(24)16(11-26-21(15)19)13-5-7-14(25-3)8-6-13/h4-8,11,15,17-19,21-23H,9-10H2,1-3H3 |
Clé InChI |
KREWYNCFUJYUDI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=CC=C(C=C3)OC)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15130590.png)
![5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15130594.png)



![(2R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15130634.png)




![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate](/img/structure/B15130661.png)

![[4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate](/img/structure/B15130666.png)
